1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide
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Overview
Description
1-(Benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-(Benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, leading to the inhibition of their activity. This compound can interfere with various biological pathways, making it a valuable tool in the study of enzyme inhibition and protein function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Exhibits similar reactivity but lacks the piperidine and carboxamide functionalities.
N,N-Diethylpiperidine-4-carboxamide: Similar structure but without the sulfonyl group, resulting in different chemical properties.
Uniqueness
1-(Benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide is unique due to the presence of both the sulfonyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-17(4-2)16(19)14-10-12-18(13-11-14)22(20,21)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMYQODAKRZZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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